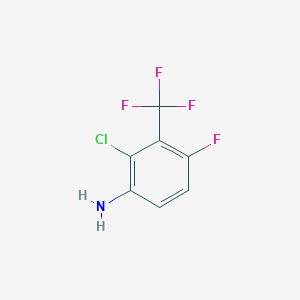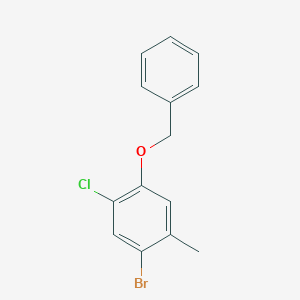
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with benzyloxy, bromo, chloro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents such as ethanol and catalysts like copper iodide to facilitate the halogen exchange .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are employed for purification . The choice of solvents and catalysts is crucial to ensure environmental safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Ullmann couplings, facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation can produce benzoquinones .
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzyloxy)-4-chlorobenzene
- 1-(Benzyloxy)-2-chloro-4-methylbenzene
- 1-(Benzyloxy)-4-bromo-2-methylbenzene
Uniqueness
1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring.
Propiedades
Fórmula molecular |
C14H12BrClO |
|---|---|
Peso molecular |
311.60 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
UBEZNNSKGQEXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
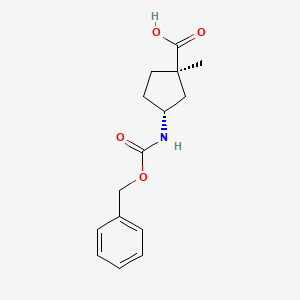

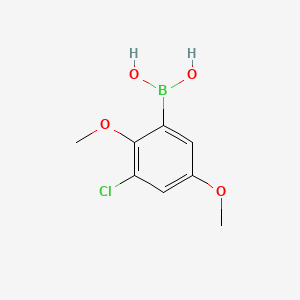
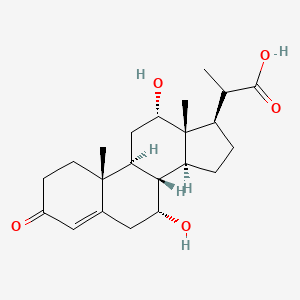
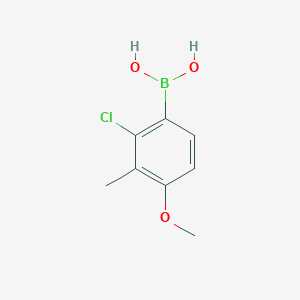
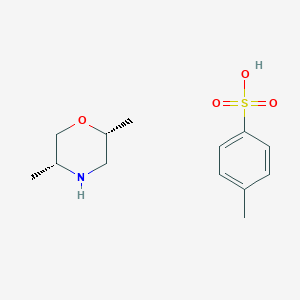
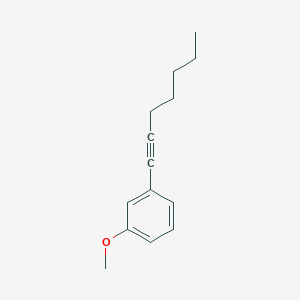
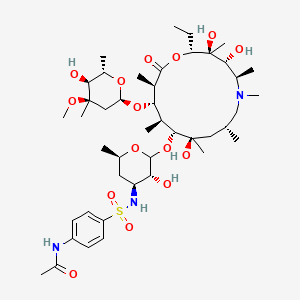
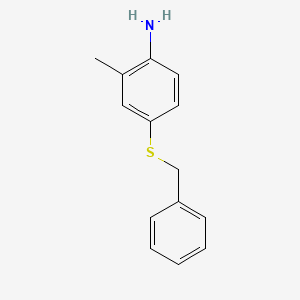
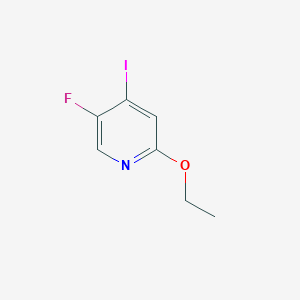
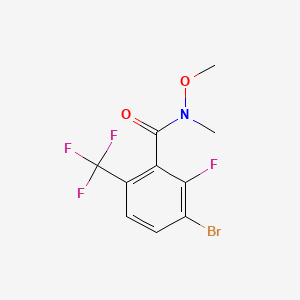
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
